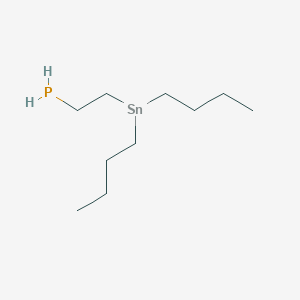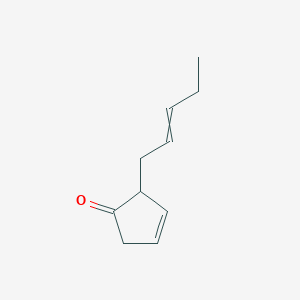
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one can be achieved through several methods. One common method involves the Claisen condensation of unsaturated diesters, followed by decarboxylation and isomerization . Another method is the acid-catalyzed dehydration of cyclopentanediols . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also used .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The specific methods used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction conditions and reagents used. For example, the Diels-Alder reaction with a cyclopentenone can yield a fused tricyclic system .
Aplicaciones Científicas De Investigación
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one involves its interaction with molecular targets and pathways. As an enone, it undergoes typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition and Michael reactions . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one is similar to other cyclopentenones, such as:
Cyclopentenone: Contains a ketone and an alkene functional group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Similar structure but with a seven-membered ring.
The uniqueness of this compound lies in its specific structure and the presence of the pent-2-en-1-yl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61020-29-9 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-pent-2-enylcyclopent-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h3-5,7,9H,2,6,8H2,1H3 |
Clave InChI |
UEUVNDFUDJQGAX-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC1C=CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


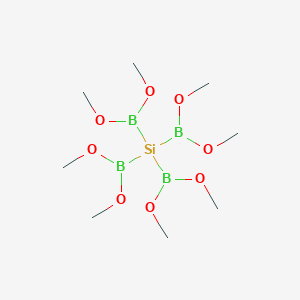
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
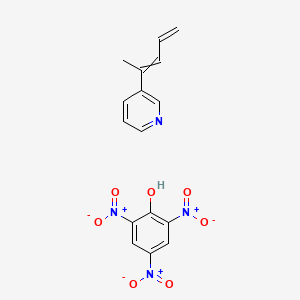
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
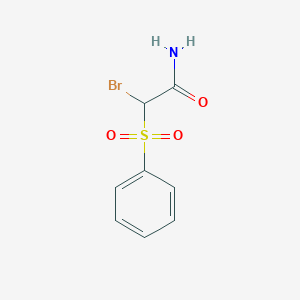
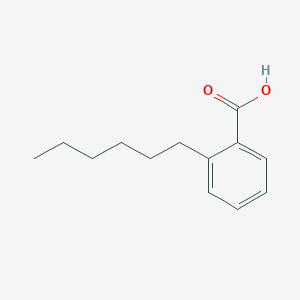
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
